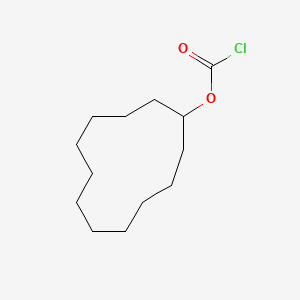

Cyclododecyl chloroformate

Description

Contextualization within the Broader Class of Chloroformate Reagents

Chloroformates are a class of organic compounds sharing the general formula ROC(O)Cl, where 'R' is an alkyl or aryl group. wikipedia.org They are formally esters of the unstable chloroformic acid. wikipedia.org As reactive acyl chlorides, they are versatile reagents in organic chemistry, primarily used to introduce alkyloxycarbonyl groups onto nucleophiles. wikipedia.org

The reactivity of chloroformates is similar to that of other acyl chlorides, readily undergoing nucleophilic acyl substitution. Common reactions include:

Reaction with amines to form carbamates. wikipedia.org

Reaction with alcohols to form carbonates. wikipedia.org

Reaction with carboxylic acids to generate mixed anhydrides. wikipedia.org

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org Chloroformates serve diverse functions in synthesis. For instance, benzyl (B1604629) chloroformate is famously used to introduce the carboxybenzyl (Cbz) protecting group for amines in peptide synthesis, while 9-fluorenylmethyl chloroformate (Fmoc-Cl) is used for the widely adopted Fmoc protecting group. wikipedia.org Beyond protection chemistry, chloroformates are extensively used as derivatization agents in analytical chemistry, particularly for gas chromatography, as they convert polar metabolites like amino acids and phenols into more volatile derivatives suitable for analysis. wikipedia.orgnih.gov

The nature of the 'R' group significantly influences the properties and specific applications of the chloroformate reagent, as illustrated in the table below.

| Chloroformate Reagent | 'R' Group | Key Features & Applications |

| Methyl Chloroformate | Methyl | A simple, common reagent for introducing the methoxycarbonyl group. wikipedia.org |

| Ethyl Chloroformate | Ethyl | Used in ester synthesis and as a source of CO in some carbonylation reactions. organic-chemistry.org |

| Benzyl Chloroformate (Cbz-Cl) | Benzyl | Introduction of the Cbz protecting group for amines. wikipedia.org |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | 9-Fluorenylmethyl | Introduction of the base-labile Fmoc protecting group in solid-phase peptide synthesis. wikipedia.org |

| Cyclododecyl Chloroformate | Cyclododecyl | Introduces a highly lipophilic and sterically bulky group. scispace.comacs.org |

Significance of this compound as a Carbonylating Agent

The term "carbonylating agent" refers to any reagent that introduces a carbonyl (C=O) group into a substrate. wikipedia.org While some reagents like carbon monoxide itself or ethyl chloroformate can serve as a source of a simple C=O unit in certain metal-catalyzed reactions, all chloroformates are, by definition, carbonylating agents as they transfer an alkyloxycarbonyl group, -C(O)OR. wikipedia.orgashp.org

The specific significance of this compound stems directly from the physicochemical properties of its large cyclododecyl moiety. This 12-carbon ring imparts two critical features: significant steric hindrance and high lipophilicity (fat-solubility).

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and the repulsion between electron clouds of non-bonded groups. wikipedia.org The bulky cyclododecyl group can influence the outcome of a reaction by directing nucleophilic attack to less hindered sites or by stabilizing molecules by preventing unwanted decomposition pathways that would require substituents to move closer together. wikipedia.org In the context of this compound, its steric bulk can be exploited to achieve selectivity in reactions with substrates containing multiple reactive sites.

Solubility Effects: The large, non-polar hydrocarbon structure of the cyclododecyl ring makes the reagent and its subsequent derivatives (e.g., cyclododecyl carbamates or carbonates) highly soluble in non-polar organic solvents. tutorchase.com This property is particularly valuable in syntheses involving lipophilic substrates that have poor solubility in polar media. For example, in the synthesis of polycarbonates, bisphenol monomers featuring cyclododecyl rings (BPCD) are noted for their increased lipophilicity, which facilitates polymerization. acs.org This enhanced solubility can improve reaction kinetics and simplify product purification.

The combination of these effects makes this compound a valuable tool for modifying complex, lipophilic molecules, such as natural products or large pharmaceutical intermediates, where controlling solubility and steric interactions is crucial.

Interactive Table: Properties of this compound Note: Some physical properties may vary based on the data source and purity.

| Property | Value |

| CAS Number | 65676-18-8 |

| Molecular Formula | C₁₃H₂₃ClO₂ |

| Molecular Weight | 246.77 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | ~110-112 °C at 0.2 mmHg |

| Density | ~1.03 g/cm³ |

Historical Development and Evolution of Alkyloxycarbonylating Reagents in Academia

The history of alkyloxycarbonylating reagents is intrinsically linked to the chemistry of phosgene (B1210022) (COCl₂). For much of the 20th century, phosgene, first prepared in the early 19th century, was the primary reagent for synthesizing chloroformates, carbonates, and isocyanates. kobe-u.ac.jp However, its extreme toxicity and gaseous nature posed significant handling challenges, driving academic and industrial research toward safer alternatives. kobe-u.ac.jp

A major evolutionary step was the development of phosgene surrogates. Liquid diphosgene (trichloromethyl chloroformate) and the solid triphosgene (B27547) (bis(trichloromethyl) carbonate) emerged as far more convenient and safer reagents. kobe-u.ac.jptandfonline.com These compounds can be handled with greater ease and generate phosgene in situ, minimizing the risks associated with storing and transporting the toxic gas. kobe-u.ac.jp

Parallel to the development of safer phosgene sources, the 20th century saw the rise of specialized chloroformate reagents designed for specific synthetic purposes, a trend largely driven by the demands of peptide synthesis. The introduction of benzyl chloroformate (Cbz-Cl) by Bergmann and Zervas in 1932 was a landmark achievement, providing a reliable method for amine protection. This was followed by the development of numerous other protecting groups, with the introduction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the 1970s being another pivotal moment, as it provided an orthogonal, base-labile protecting strategy essential for modern solid-phase peptide synthesis. wikipedia.org

The broader field of carbonylation—the introduction of CO—also evolved significantly. The work of chemists like Walter Reppe at BASF in the 1930s and 1940s established many foundational metal-catalyzed carbonylation processes, such as the synthesis of acrylic acid from acetylene. wikidoc.orgwikipedia.org Later, landmark industrial developments like the Monsanto process for acetic acid production demonstrated the power of homogeneous catalysis in carbonylation chemistry. chinesechemsoc.org This history highlights a continuous drive toward greater reaction control, selectivity, and safety. The creation of highly tailored reagents like this compound represents a continuation of this trend, where the focus has shifted from introducing simple carbonyls to installing complex functional groups that can precisely modulate the steric and electronic properties of target molecules.

Structure

3D Structure

Properties

CAS No. |

65676-18-8 |

|---|---|

Molecular Formula |

C13H23ClO2 |

Molecular Weight |

246.77 g/mol |

IUPAC Name |

cyclododecyl carbonochloridate |

InChI |

InChI=1S/C13H23ClO2/c14-13(15)16-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |

InChI Key |

RUVAAQJZCQKNAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Cyclododecyl Chloroformate

Classical Phosgenation Routes for Chloroformate Ester Synthesis

The traditional and most direct method for synthesizing chloroformate esters, including cyclododecyl chloroformate, involves the reaction of the corresponding alcohol with phosgene (B1210022) (COCl₂). wikipedia.org This process, known as phosgenation, is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene gas. kobe-u.ac.jp

The reaction between an alcohol, such as cyclododecanol (B158456), and phosgene is a nucleophilic acyl substitution. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to form the chloroformate ester and hydrogen chloride (HCl) as a byproduct. wikipedia.org

To drive the reaction to completion and prevent the accumulation of the HCl byproduct, a base is often used to neutralize the acid. wikipedia.org However, for the synthesis of chloroformates, an excess of phosgene is typically employed to prevent a second reaction between the newly formed chloroformate and another molecule of alcohol, which would result in the formation of an undesired carbonate ester. wikipedia.org

Maximizing the yield and purity of this compound via classical phosgenation requires careful control over several reaction parameters. Key variables include temperature, pressure, and the molar ratio of reactants. Industrial processes have been developed to optimize these conditions for efficiency and safety.

A primary challenge is managing the loss of phosgene, which is volatile, along with the gaseous HCl byproduct. google.com To mitigate this, specialized reactor designs and conditions are employed. For instance, processes may use a significant molar excess of phosgene and operate under elevated pressure to facilitate the separation of HCl from the unreacted phosgene. google.com

Below is a table summarizing typical parameters optimized for the synthesis of chloroformates from alcohols using classical phosgenation.

| Parameter | Optimized Condition/Value | Rationale |

| Reactant Ratio | 2 to 30 times molar excess of phosgene per hydroxyl group. google.com | Prevents the formation of carbonate byproducts. wikipedia.org |

| Temperature | 20°C to 150°C (preferably 25°C to 80°C). google.com | Ensures formation of the chloroformate while minimizing decomposition or side reactions like carbonate formation. google.com |

| Pressure | 2 to 60 bar. google.com | Increases reaction rate and facilitates the separation of gaseous HCl from excess liquid phosgene. google.com |

| Reaction System | Continuous or semi-continuous flow in a closed or open system. google.com | Improves safety, control, and efficiency, particularly in large-scale production. google.comgoogle.com |

Contemporary and Environmentally Benign Synthetic Approaches

Growing safety and environmental concerns have driven the development of alternatives to using phosgene gas directly. These modern methods focus on generating the reactive species in situ or using less hazardous phosgene equivalents.

A novel and safer approach involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) through a photochemical reaction. researchgate.net This "photo-on-demand" method utilizes UV or visible light to induce the oxidative conversion of chloroform to phosgene in the presence of oxygen. oup.comadvanceseng.com The phosgene is generated in small, controlled amounts and is immediately consumed by the alcohol (e.g., cyclododecanol) present in the solution, thereby minimizing the risks associated with handling and storing the toxic gas. kobe-u.ac.jpadvanceseng.com

This technique uses chloroform as both the phosgene precursor and the solvent. organic-chemistry.org The process is initiated by light, making it highly controllable, and can be applied to various primary alcohols to produce chloroformates in high yields. researchgate.netnih.gov

The table below shows the yields for various chloroformates synthesized using this method, demonstrating its broad applicability.

| Alcohol Precursor | Product Yield |

| 1-Hexanol | 93% |

| 1-Octanol | 87% |

| 1-Decanol | 85% |

| 1-Dodecanol | 83% |

| (Data sourced from studies on photo-on-demand synthesis of chloroformates from primary alcohols). organic-chemistry.org |

To circumvent the hazards of phosgene, solid or liquid phosgene surrogates have become widely used, especially in laboratory settings. The most common alternatives are diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC). kobe-u.ac.jp Triphosgene, a stable crystalline solid, is significantly safer to handle and store than gaseous phosgene. researchgate.net In the presence of a catalyst, such as an amine, triphosgene decomposes to generate three equivalents of phosgene in situ, which then react with the alcohol. google.com

This method has been shown to produce chloroformates with improved yields compared to the traditional phosgene method. researchgate.net The use of triphosgene is also amenable to modern continuous flow reactor technology, which further enhances safety and efficiency by minimizing the accumulation of toxic intermediates. google.com Other, more environmentally friendly but less common, carbonyl sources like carbon monoxide and carbon dioxide are also being explored as potential replacements for phosgene in specific applications. ionike.comresearchgate.net

The following table compares various carbonyl sources used for chloroformate synthesis.

| Carbonyl Source | Chemical Formula | Physical State | Key Advantages |

| Phosgene | COCl₂ | Gas | Highly reactive, low cost for industrial scale. youtube.com |

| Diphosgene | ClCO₂CCl₃ | Liquid | Easier to handle than gaseous phosgene. kobe-u.ac.jp |

| Triphosgene (BTC) | C₃Cl₆O₃ | Solid | Stable, safe to handle and store, high yields. researchgate.netgoogle.com |

| Chloroform (in situ) | CHCl₃ | Liquid | Phosgene generated on-demand via photochemistry, enhanced safety. researchgate.netadvanceseng.com |

Reactivity and Reaction Mechanisms of Cyclododecyl Chloroformate

Nucleophilic Acyl Substitution Reactions of Cyclododecyl Chloroformate

The core reactivity of this compound is characterized by nucleophilic acyl substitution, a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, regenerating the carbonyl double bond and yielding the substituted product.

Formation of N-Cyclododecyloxycarbonyl Amines (Carbamates) and Related Derivatives

This compound readily reacts with primary and secondary amines to form N-cyclododecyloxycarbonyl amines, commonly known as carbamates. This reaction is a cornerstone in peptide synthesis and for creating protecting groups for amines. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-NH₂ + C₁₂H₂₃OCOCl → R-NHCOOC₁₂H₂₃ + HCl

Detailed research has demonstrated the utility of this reaction in the preparation of various carbamate (B1207046) derivatives with high yields. The bulky cyclododecyl group can impart unique solubility and crystallinity properties to the resulting carbamates.

| Nucleophile (Amine) | Product (Carbamate) | Reaction Conditions | Yield (%) |

| Aniline | Phenyl N-cyclododecyloxycarbonylcarbamate | Et₃N, CH₂Cl₂, 0 °C to rt | 92 |

| Benzylamine | Benzyl (B1604629) N-cyclododecyloxycarbonylcarbamate | Pyridine, THF, 0 °C | 88 |

| Diethylamine | N,N-Diethyl-N'-cyclododecyloxycarbonylurea | NaHCO₃, Dioxane/H₂O | 85 |

Synthesis of O-Cyclododecyloxycarbonyl Alcohols (Carbonate Esters)

In a similar fashion to its reaction with amines, this compound reacts with alcohols and phenols to produce O-cyclododecyloxycarbonyl derivatives, which are carbonate esters. This reaction also typically requires a base to scavenge the generated HCl.

The general reaction is as follows:

R-OH + C₁₂H₂₃OCOCl → R-OCOOC₁₂H₂₃ + HCl

The synthesis of these mixed carbonates is valuable for introducing the cyclododecyloxycarbonyl moiety onto hydroxyl-containing molecules, thereby modifying their biological or physical properties.

| Nucleophile (Alcohol) | Product (Carbonate Ester) | Reaction Conditions | Yield (%) |

| Phenol | Phenyl cyclododecyl carbonate | Pyridine, Toluene, rt | 95 |

| Ethanol | Ethyl cyclododecyl carbonate | Et₃N, Ether, 0 °C | 90 |

| Cholesterol | Cholesteryl cyclododecyl carbonate | DMAP, CH₂Cl₂, rt | 87 |

Generation of Mixed Anhydrides from Carboxylic Acids

The reaction of this compound with carboxylic acids in the presence of a tertiary amine leads to the formation of mixed carbonic-carboxylic anhydrides. These mixed anhydrides are highly reactive acylating agents and are often generated in situ for subsequent reactions, such as amide bond formation in peptide synthesis. The bulky cyclododecyl group can influence the reactivity and selectivity of the mixed anhydride.

The formation of the mixed anhydride is represented as:

R-COOH + C₁₂H₂₃OCOCl + Et₃N → R-COOCOOC₁₂H₂₃ + Et₃N·HCl

These intermediates are generally unstable and are used immediately in the next synthetic step.

Intramolecular Rearrangements and Decomposition Pathways

Beyond its intermolecular reactions, this compound can undergo intramolecular processes, particularly under thermal stress.

Investigation of Decarbonylation Mechanisms Leading to Cyclododecyl Halides

Upon heating, chloroformates can decompose to yield an alkyl halide and carbon dioxide. In the case of this compound, this thermal decomposition would lead to the formation of cyclododecyl chloride. The mechanism of this decarbonylation is believed to proceed through a concerted process involving a four-membered cyclic transition state, although ionic intermediates may also be involved depending on the reaction conditions and solvent polarity.

C₁₂H₂₃OCOCl → C₁₂H₂₃Cl + CO₂

Studies on the thermal stability of various chloroformates indicate that the temperature required for decomposition is influenced by the structure of the alkyl group. While specific kinetic data for the decomposition of this compound is not extensively reported, it is expected to follow this general pathway.

Catalytic Transformations Involving this compound

Currently, there is limited specific research available on the use of this compound in catalytic transformations where the chloroformate itself is the primary substrate for a catalytic cycle. However, its derivatives, such as the corresponding carbonates and carbamates, may participate in various metal-catalyzed cross-coupling and rearrangement reactions. The development of new catalytic systems could potentially expand the synthetic utility of this compound beyond its traditional role as a stoichiometric reagent.

Transition Metal-Catalyzed Carbonylation Reactions Utilizing Chloroformate Derivatives

Transition metal-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into organic molecules, a fundamental transformation in the synthesis of a wide array of valuable compounds. ethernet.edu.et These reactions often utilize carbon monoxide as the carbonyl source. However, due to the hazardous nature of carbon monoxide gas, significant research has been devoted to developing alternative carbonylating agents, with chloroformates emerging as viable surrogates in certain contexts.

The general mechanism for transition metal-catalyzed carbonylation reactions involves the oxidative addition of a substrate to a low-valent metal center, followed by the insertion of carbon monoxide into the metal-substrate bond, and finally, reductive elimination to yield the carbonylated product and regenerate the catalyst. When a chloroformate is used, the reaction pathway may be altered. For instance, in palladium-catalyzed processes, the reaction can proceed through the formation of an organopalladium intermediate which then undergoes carbonylation. core.ac.uk

While direct studies on this compound in such reactions are not prominent, the reactivity of other chloroformates suggests that the large, sterically demanding cyclododecyl group could influence the rate and selectivity of the carbonylation process. The bulky nature of this substituent might hinder the approach to the catalytic center, potentially requiring specific ligand systems on the transition metal to facilitate efficient reaction.

Table 1: General Parameters in Transition Metal-Catalyzed Carbonylation

| Parameter | Description | Potential Influence of Cyclododecyl Group |

| Catalyst | Typically a complex of a transition metal (e.g., Pd, Rh, Co, Fe). | The large steric profile may necessitate catalysts with less bulky ligands to allow for coordination. |

| Ligands | Phosphines, N-heterocyclic carbenes, etc., used to modulate the electronic and steric properties of the catalyst. | Bulky ligands in combination with the cyclododecyl group could lead to very low reaction rates. |

| Solvent | Aprotic solvents are commonly used to avoid side reactions. | Solvent choice could be critical to ensure solubility of the substrate and catalyst. |

| Temperature | Varies depending on the specific catalytic system and substrates. | Higher temperatures may be required to overcome potential steric hindrance. |

Role of Lewis Acids and Bases in Modulating this compound Reactivity

The reactivity of chloroformates can be significantly influenced by the presence of Lewis acids or bases. wikipedia.orgsioc.ac.cnresearchgate.net These catalysts can activate the chloroformate towards nucleophilic attack or promote other reaction pathways.

Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen or the chlorine atom of the chloroformate, increasing its electrophilicity. wikipedia.org This activation makes the chloroformate more susceptible to attack by a nucleophile. Common Lewis acids used in organic synthesis include metal halides like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂). nih.gov For this compound, Lewis acid catalysis could facilitate reactions such as Friedel-Crafts acylation or the formation of carbonates and carbamates under milder conditions. The interaction between the Lewis acid and the substrate is a critical step in these transformations. wikipedia.org

Lewis Base Catalysis: A Lewis base can act as a nucleophilic catalyst by attacking the carbonyl carbon of the chloroformate. sioc.ac.cnchimia.ch This forms a more reactive intermediate, such as an acyl-pyridinium salt if pyridine is used as the catalyst. This intermediate is then more readily attacked by the primary nucleophile. This mode of catalysis is often employed in the formation of esters and amides from chloroformates. The large cyclododecyl group is unlikely to significantly alter this fundamental mechanism, although it might have a minor effect on the reaction kinetics.

Table 2: Influence of Catalysts on Chloroformate Reactivity

| Catalyst Type | Mode of Action | Potential Effect on this compound |

| Lewis Acid | Coordination to oxygen or chlorine, increasing electrophilicity. wikipedia.org | Facilitates nucleophilic substitution reactions. |

| Lewis Base | Nucleophilic attack on the carbonyl carbon, forming a more reactive intermediate. sioc.ac.cn | Promotes reactions with a wide range of nucleophiles. |

Stereochemical Aspects of this compound Reactivity

The stereochemistry of reactions involving chloroformates is an important consideration, particularly when chiral centers are present in the alcohol portion of the molecule. For this compound, the cyclododecyl ring itself can exist in various conformations. While cyclododecane (B45066) is achiral, the introduction of substituents or its participation in certain reactions could lead to stereoisomeric products.

In nucleophilic substitution reactions at the carbonyl carbon of a chloroformate, the reaction generally proceeds through a tetrahedral intermediate. If the alcohol moiety is chiral, its stereochemistry is typically retained in the product, as the reaction does not occur at the stereocenter. However, if the reaction leads to the formation of a new stereocenter, the stereochemical outcome will depend on the reaction mechanism and the nature of the reactants and catalysts.

For reactions involving the cyclododecyl ring itself, the stereochemistry would be highly dependent on the specific transformation. For instance, in an intramolecular reaction where the chloroformate group reacts with another part of the cyclododecyl ring, the conformational preferences of the large ring would play a crucial role in determining the stereoselectivity of the product. Without specific experimental data on such reactions involving this compound, any discussion on stereochemical outcomes remains speculative and would be based on general principles of stereochemistry in large-ring systems.

Applications of Cyclododecyl Chloroformate As a Versatile Synthetic Reagent and Intermediate

Role in Protecting Group Strategies and General Derivatization

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from participating in a subsequent reaction. tu-dortmund.de Chloroformates are a well-established class of reagents for the introduction of alkoxycarbonyl protecting groups for amines, alcohols, and other nucleophilic functional groups. researchgate.netwikipedia.org

The fundamental principle behind the use of chloroformates as protecting group reagents lies in the high reactivity of the acyl chloride moiety. wikipedia.org The carbon atom of the chloroformate group is highly electrophilic and readily attacked by nucleophiles such as the lone pair of electrons on a nitrogen atom in an amine or an oxygen atom in an alcohol. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, results in the formation of a stable carbamate (B1207046) or carbonate, respectively. wikipedia.org

The general reaction for the protection of an amine with a chloroformate is as follows:

R-NH₂ + ClCOOR' → R-NHCOOR' + HCl

The resulting carbamate is significantly less nucleophilic and basic than the original amine, effectively protecting it from undesired side reactions. The stability of the alkoxycarbonyl protecting group can be tuned by varying the nature of the 'R'' group. The bulky cyclododecyl group in cyclododecyl chloroformate is expected to confer significant steric hindrance, which can influence the stability and cleavage conditions of the resulting protecting group.

Table 1: Comparison of Common Alkoxycarbonyl Protecting Groups

| Protecting Group | Reagent | Cleavage Conditions |

| Benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate | Hydrogenolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., piperidine) |

This table presents common protecting groups for comparison; specific cleavage conditions for the cyclododecyloxycarbonyl group would require experimental determination but are expected to be robust due to the nature of the alkyl group.

While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its application can be inferred from the behavior of other long-chain alkyl chloroformates. The large, hydrophobic cyclododecyl group can be strategically employed to enhance the solubility of polar molecules in nonpolar organic solvents, facilitating reactions in homogenous phases.

Furthermore, the steric bulk of the cyclododecyl group can be advantageous in achieving selective protection of one of several similar functional groups within a molecule. For instance, a less sterically hindered primary amine might react preferentially over a more hindered secondary amine. This strategic derivatization is crucial in the total synthesis of natural products and other complex organic targets.

Analytical Derivatization for Spectroscopic and Chromatographic Characterization

Chemical derivatization is a common strategy in analytical chemistry to improve the chromatographic and detection characteristics of analytes. google.com Chloroformates are widely used as derivatizing agents, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

Many biologically relevant compounds, such as amino acids, neurotransmitters, and fatty acids, are polar and non-volatile, making them unsuitable for direct analysis by GC-MS. acs.org Derivatization with a reagent like this compound can significantly improve their analytical properties in several ways:

Increased Volatility: The large, nonpolar cyclododecyl group masks the polar functional groups (e.g., -NH₂, -COOH, -OH) of the analyte, thereby increasing its volatility and allowing it to be readily vaporized in the GC injector.

Improved Thermal Stability: The resulting derivatives are often more thermally stable than the parent compounds, preventing decomposition at the high temperatures used in GC.

Enhanced Chromatographic Separation: The derivatization process can lead to derivatives with better peak shapes and improved resolution from other components in the sample matrix.

Characteristic Mass Spectra: The cyclododecyl group provides a distinct fragmentation pattern in the mass spectrometer, aiding in the identification and quantification of the analyte.

The derivatization reaction is typically rapid and can be performed in aqueous or organic solvents. The general principle is similar to that of protecting group introduction, where the chloroformate reacts with the analyte's functional groups.

Analyzing trace amounts of biologically active compounds in complex matrices such as blood, urine, or tissue extracts presents significant analytical challenges. The development of advanced derivatization protocols using reagents like this compound can help overcome these challenges. The lipophilic nature of the cyclododecyl derivative can be exploited for efficient extraction from aqueous biological fluids into an organic solvent, thereby concentrating the analyte and removing interfering substances.

Research with other alkyl chloroformates, such as ethyl chloroformate, has demonstrated the successful derivatization and analysis of a wide range of metabolites in biological samples. acs.org It is reasonable to expect that this compound would offer similar, if not enhanced, extractive properties due to its larger alkyl group, potentially leading to lower limits of detection and improved analytical sensitivity.

Table 2: Potential Analytes for Derivatization with this compound for GC-MS Analysis

| Analyte Class | Functional Group(s) | Expected Derivative |

| Amino Acids | -NH₂, -COOH | N,O-bis(cyclododecyloxycarbonyl) derivative |

| Fatty Acids | -COOH | Cyclododecyl ester |

| Biogenic Amines | -NH₂ | N-cyclododecyloxycarbonyl derivative |

| Steroids | -OH | Cyclododecyl carbonate |

Contributions to Polymer and Advanced Material Science

While the primary applications of many chloroformates lie in organic synthesis and analytical chemistry, they can also play a role in polymer and materials science. Although specific research on the use of this compound in this field is limited, its potential can be extrapolated from the known reactivity of chloroformates and the properties of the cyclododecyl moiety.

One potential application is in the synthesis of polymers with tailored properties. For example, cyclododecanol (B158456) can be reacted with phosgene (B1210022) to form this compound, which can then be used as a monomer or an initiator in polymerization reactions. A study has reported the synthesis of a polycarbonate derived from a bisphenol A derivative containing a cyclododecyl ring, highlighting the incorporation of this bulky group into a polymer backbone. This suggests that this compound could be a precursor for similar polymeric materials.

The incorporation of the large, hydrophobic cyclododecyl group into a polymer can significantly influence its physical properties, such as:

Increased Hydrophobicity: Leading to materials with enhanced water resistance.

Modified Thermal Properties: The bulky side chain can affect the glass transition temperature and melting point of the polymer.

Improved Solubility in Organic Solvents: Facilitating processing and characterization of the polymer.

Furthermore, this compound could be used to functionalize the surface of materials. By reacting the chloroformate with hydroxyl or amine groups on a solid support, a cyclododecyl-rich surface can be created, imparting hydrophobic and other desirable properties to the material.

Monomer Synthesis for the Production of Polycarbonate Derivatives

One of the key applications of chloroformates in polymer chemistry is in the synthesis of cyclic carbonate monomers, which are precursors for the production of polycarbonates through ring-opening polymerization (ROP). The general method involves the reaction of a diol with a chloroformate in the presence of a base to facilitate intramolecular cyclization.

The table below illustrates a generalized reaction scheme for the synthesis of a cyclic carbonate monomer using a chloroformate, which could be hypothetically applied to this compound.

| Reactant 1 | Reactant 2 | Product |

| Diol | Chloroformate | Cyclic Carbonate |

| 1,3-Propanediol | Ethyl Chloroformate | Trimethylene Carbonate |

| Cyclododecane-1,2-diol | This compound | Cyclododecyl Carbonate (Hypothetical) |

The properties of the resulting poly(cyclododecyl carbonate) would be significantly influenced by the bulky cyclododecyl group, likely leading to a polymer with a high glass transition temperature and enhanced thermal stability. Research on analogous poly(cyclohexene carbonate) has shown that the cycloaliphatic ring in the polymer backbone results in rigid and biodegradable materials. researchgate.netmdpi.com

Controlled Polymerization Techniques Employing this compound as a Chain Transfer Agent or Initiator Component

Controlled polymerization techniques are essential for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. nih.gov One of the most versatile methods for controlled radical polymerization is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which utilizes a chain transfer agent (CTA) to mediate the polymerization process. wikipedia.org

Hypothetically, if this compound were to be used as an initiator component, it would likely need to be modified to incorporate a functional group capable of initiating polymerization, such as an azo group or a moiety suitable for atom transfer radical polymerization (ATRP). For instance, a bifunctional initiator could be synthesized from this compound, which could then be used to initiate the polymerization of various monomers.

The table below outlines the typical components of a RAFT polymerization system.

| Component | Function | Example |

| Monomer | Building block of the polymer | Styrene, Acrylates |

| Initiator | Generates initial radicals | Azobisisobutyronitrile (AIBN) |

| Chain Transfer Agent (CTA) | Controls the polymerization | Dithioesters, Trithiocarbonates |

| Solvent | Dissolves the reaction components | Toluene, Dioxane |

Further research would be necessary to explore the potential of this compound derivatives as effective chain transfer agents or initiator components in controlled polymerization.

Design and Synthesis of Novel Polymer Architectures and Functional Materials

The ability to control polymerization allows for the design and synthesis of a wide variety of novel polymer architectures, including block copolymers, star-shaped polymers, and graft copolymers. nih.govharth-research-group.org These complex architectures often lead to materials with unique properties and applications.

The incorporation of the bulky and hydrophobic cyclododecyl group from this compound into these architectures could lead to the development of new functional materials. For example, block copolymers containing a poly(cyclododecyl carbonate) segment could exhibit interesting self-assembly behavior in solution, forming micelles or other nanostructures.

Star-shaped polymers , which consist of multiple polymer arms radiating from a central core, can be synthesized using a "core-first" or "arm-first" approach. nih.govkpi.ua A multifunctional initiator derived from this compound could potentially be used in a "core-first" synthesis to create star polymers with a cyclododecyl-rich core.

The following table summarizes different polymer architectures and general synthetic strategies.

| Polymer Architecture | Description | General Synthetic Strategy |

| Block Copolymer | Two or more different polymer chains linked together. | Sequential monomer addition in a living polymerization. |

| Star-Shaped Polymer | Multiple polymer arms linked to a central core. | "Core-first" using a multifunctional initiator or "arm-first" by linking pre-made polymer arms. |

| Graft Copolymer | A main polymer chain with side chains of a different polymer. | "Grafting-from" a functionalized backbone or "grafting-to" by attaching pre-made side chains. |

While no specific examples of the use of this compound in the synthesis of these novel architectures are reported, its potential as a building block for creating polymers with tailored properties remains an area for future investigation. The introduction of the cyclododecyl moiety could be a valuable strategy for modifying the physical and chemical properties of advanced polymeric materials. mcmaster.canih.gov

Theoretical and Computational Chemistry of Cyclododecyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and ab initio methods, would be the foundational approach to understanding the electronic structure and energetics of Cyclododecyl chloroformate. These calculations solve approximations of the Schrödinger equation to provide insights into molecular properties.

For this compound, such calculations would typically determine:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Thermochemical Data: Properties like the standard enthalpy of formation, entropy, and Gibbs free energy could be calculated, providing a basis for understanding the compound's stability and its behavior in chemical reactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Property | Hypothetical Value | Method of Calculation |

|---|---|---|

| HOMO Energy | Not Available | DFT (e.g., B3LYP/6-31G*) |

| LUMO Energy | Not Available | DFT (e.g., B3LYP/6-31G*) |

| HOMO-LUMO Gap | Not Available | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Not Available | DFT (e.g., B3LYP/6-31G*) |

Note: The table above is illustrative of the types of data that would be generated. No experimental or calculated values for this compound are currently available in the literature.

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for reactions such as solvolysis or thermal decomposition. Studies on simpler alkyl chloroformates have shown that they can undergo decomposition through different pathways, including concerted and stepwise mechanisms. researchgate.net

Computational modeling for this compound would involve:

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which is critical for determining the reaction's activation energy.

Calculating Activation Energies: The energy barrier that must be overcome for a reaction to occur. This is a key factor in predicting reaction rates.

Investigating Intermediates: Determining the structure and stability of any intermediate species that may be formed during a reaction.

For instance, in a potential solvolysis reaction, calculations would differentiate between an SN1-like pathway (involving a carbocation intermediate) and an SN2-like pathway (a concerted process), or an addition-elimination mechanism. nih.gov The large, flexible cyclododecyl group would likely play a significant role in the stereochemical outcome and the relative energies of these pathways.

Conformational Analysis of the Cyclododecyl Moiety and its Influence on Reactivity

The cyclododecyl ring is known for its complex conformational landscape, with numerous low-energy conformers. A thorough conformational analysis would be essential to understand the reactivity of this compound. This would involve:

Systematic Conformational Search: Using computational algorithms to identify all possible stable conformations of the molecule.

Calculating Relative Energies: Determining the relative stability of each conformer. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

Relating Conformation to Reactivity: The accessibility of the reactive chloroformate group can be highly dependent on the conformation of the cyclododecyl ring. Certain conformations might sterically hinder the approach of a reactant, while others might facilitate it. The orientation of the C-O bond relative to the ring could also influence reaction pathways.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |

|---|---|---|---|

| C1 | Not Available | Not Available | Not Available |

| C2 | Not Available | Not Available | Not Available |

Note: This table represents the type of output from a conformational analysis. Specific data for this compound is not available.

Molecular Dynamics Simulations of this compound Interactions in Solution

Molecular dynamics (MD) simulations would be employed to study the behavior of this compound in a solvent environment over time. This method uses classical mechanics to simulate the movement of atoms and molecules.

An MD simulation of this compound in a solvent (e.g., water, ethanol) could provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solvent effects on reactivity.

Dynamical Behavior: The conformational changes of the cyclododecyl ring over time in solution.

Transport Properties: Potentially, the diffusion coefficient of the molecule in a given solvent.

Future Research Directions and Unexplored Avenues in Cyclododecyl Chloroformate Chemistry

Development of Highly Selective and Sustainable Catalytic Systems for Cyclododecyl Chloroformate Transformations

The transformation of chloroformates is a cornerstone of modern organic synthesis, enabling the formation of carbonates, carbamates, and other critical functional groups. Future research will undoubtedly focus on developing catalytic systems that can manipulate the this compound molecule with high precision and environmental consideration. A key challenge is managing the reactivity of the chloroformate group while navigating the steric demands of the large cyclododecyl ring.

Green and sustainable catalysts, which offer high selectivity, efficient recovery, and cost-effectiveness, are at the forefront of this research. The development of novel Lewis base catalysts, for instance, could enable the activation of alcohols by this compound as a safer alternative to phosgene (B1210022). Research could explore a variety of catalysts to optimize transformations, such as the conversion of cyclododecanol (B158456) to other functionalized cyclododecane (B45066) derivatives. The goal would be to maximize the yield of the desired product while minimizing the formation of byproducts like dicyclododecyl carbonate. Sustainable approaches would also prioritize the use of earth-abundant metal catalysts or metal-free organocatalysts to reduce environmental impact.

Table 1: Hypothetical Comparison of Catalytic Systems for Cyclododecyl Halide Synthesis

| Catalyst System | Reagent | Target Product | Hypothetical Yield (%) | Hypothetical Selectivity (Halide:Carbonate) | Sustainability Aspect |

|---|---|---|---|---|---|

| 1-Formylpyrrolidine (FPyr) | Phenyl Chloroformate | Cyclododecyl Chloride | 85 | 95:5 | Avoids use of highly toxic phosgene; catalyst is organic and metal-free. |

| Diethylcyclopropenone (DEC) | Phenyl Chloroformate | Cyclododecyl Chloride | 92 | 98:2 | High efficiency at low catalyst loading; potential for catalyst recycling. |

| Triphenylphosphine Oxide | Oxalyl Chloride | Cyclododecyl Chloride | 65 | 80:20 | Traditional method with lower selectivity and sustainability profile. |

| No Catalyst | Phosgene | Cyclododecyl Chloride | 70 | 85:15 | Highly toxic reagent; significant safety and environmental concerns. |

Exploration of Bio-Inspired and Enzymatic Approaches to Chloroformate Synthesis and Reactivity

Biocatalysis is emerging as a powerful tool for sustainable chemistry, offering high selectivity under mild reaction conditions. The application of enzymes to the synthesis and reactivity of this compound is a promising and largely unexplored area. Lipases, for example, have been successfully used to catalyze alkoxycarbonylation reactions from vinyl chloroformates to produce carbonates and carbamates. Future studies could investigate the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the reaction between cyclododecanol and a phosgene substitute to form this compound, or to mediate the subsequent reaction of this compound with various nucleophiles.

This enzymatic approach could offer several advantages:

High Enantioselectivity: For chiral substrates, enzymes could provide access to enantiomerically pure products.

Mild Conditions: Enzymatic reactions typically occur in aqueous media at ambient temperature and pressure, reducing energy consumption.

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles.

Research in this area would involve screening different enzyme classes, optimizing reaction conditions (e.g., solvent, pH, temperature), and immobilizing enzymes for enhanced stability and reusability.

Advanced Applications in Supramolecular Chemistry and Macrocyclic Host-Guest Systems

The unique structural properties of the cyclododecyl group—its size, flexibility, and hydrophobicity—make it an ideal candidate for applications in supramolecular chemistry. The cyclododecyl moiety can act as a "guest" that fits within the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or pillararene. The reactive chloroformate handle provides a means to covalently link this host-guest complex to other molecules or surfaces.

Future research could explore the synthesis of novel rotaxanes or pseudorotaxanes where this compound is threaded through a macrocyclic host. Upon reaction of the chloroformate group, the cyclododecyl "wheel" would be permanently locked onto the macrocyclic "axle." Such systems could find applications in the development of molecular switches, sensors, and drug delivery vehicles. The stability and processability of these complexes are often enhanced in the solid state compared to in solution.

Table 2: Potential Host-Guest Systems Utilizing the Cyclododecyl Moiety

| Host Molecule | Cavity Size (Å) | Potential Guest | Driving Interaction | Potential Application |

|---|---|---|---|---|

| γ-Cyclodextrin | ~7.5-8.3 | Cyclododecyl group | Hydrophobic effect | Drug delivery, solubilization |

| p-tert-Butylcalixarene | ~10.7 | Cyclododecyl group | van der Waals forces, CH-π interactions | Molecular sensing, separation |

| Pillararene | ~4.7 | (unlikely to fit) | - | Size-selective recognition |

| Pillararene | ~6.7 | Cyclododecyl group | CH-π interactions | Construction of supramolecular polymers |

Integration of Flow Chemistry and Automation for Scalable Synthesis and Derivatization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. The synthesis of chloroformates often involves highly reactive and hazardous reagents like phosgene or triphosgene (B27547). Performing these reactions in a microreactor or continuous flow setup minimizes the volume of hazardous material present at any given time, thereby increasing safety.

Future work should focus on developing a continuous flow synthesis for this compound from cyclododecanol. This would allow for precise control over reaction temperature, pressure, and residence time, potentially leading to higher yields and purities than achievable in batch processes. Furthermore, this flow system could be integrated with automated platforms for high-throughput derivatization. For instance, the output stream of this compound could be directly mixed with a library of amines or alcohols to rapidly generate a diverse set of cyclododecyl carbamates and carbonates for screening in materials science or pharmaceutical applications. This automated approach significantly shortens development timelines for new materials and molecules.

Development of Novel Applications in Interfacial Chemistry and Nanotechnology

The distinct bifunctional nature of this compound—a reactive head group and a large, nonpolar tail—makes it an intriguing building block for materials science, particularly in interfacial chemistry and nanotechnology. The chloroformate group can react readily with hydroxyl or amine functionalities present on the surfaces of various materials, such as silica (B1680970) nanoparticles, metal oxides, or cellulose (B213188) nanomaterials.

This surface modification would covalently attach the bulky and hydrophobic cyclododecyl groups, dramatically altering the surface properties of the material. Potential future applications include:

Creating Superhydrophobic Surfaces: Modifying surfaces to create water-repellent coatings for self-cleaning and anti-icing applications.

Improving Nanoparticle Dispersion: Functionalizing nanoparticles to improve their dispersibility in nonpolar solvents and polymer matrices for the development of advanced composites.

Drug Delivery Systems: Using the cyclododecyl-modified nanoparticles as carriers for hydrophobic drugs, potentially improving their bioavailability.

Catalyst Support: Altering the surface of catalyst supports to create unique microenvironments that could enhance catalytic activity or selectivity.

Research in this domain would involve the controlled surface functionalization of various nanomaterials and a thorough characterization of their resulting physicochemical properties, such as contact angle, dispersibility, and thermal stability.

Q & A

Q. What are the recommended safety protocols for handling Cyclododecyl chloroformate in laboratory settings?

this compound requires stringent safety measures due to its reactivity and toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Use impervious butyl rubber gloves (EN 374), tightly fitting protective eyewear (EN 166), and lab coats/aprons to prevent skin contact. Respiratory protection with a full-facepiece, positive-pressure respirator is essential in poorly ventilated areas .

- Storage: Store in cool, dry, well-ventilated containers under inert gas (e.g., nitrogen) to avoid hydrolysis or decomposition .

- Emergency Response: In case of inhalation, immediately move to fresh air and administer artificial respiration if necessary. Consult a physician and provide the safety data sheet .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis optimization involves:

- Reaction Conditions: Control temperature and moisture levels to prevent side reactions (e.g., hydrolysis). Use anhydrous solvents and inert atmospheres.

- Catalyst Selection: Evaluate Lewis acid catalysts (e.g., ZnCl₂) to enhance reaction efficiency.

- Purification Techniques: Employ fractional distillation or recrystallization to isolate high-purity products. Monitor progress via GC-MS or NMR for real-time quality assessment .

Q. What are the key physical and chemical properties of this compound that influence its reactivity?

Critical properties include:

- Hydrolysis Sensitivity: Reacts exothermically with water/moisture, releasing HCl gas. Requires strict anhydrous conditions .

- Thermal Stability: No significant thermal hazards under standard conditions, but decomposition at elevated temperatures may release toxic fumes .

- Solubility: Lipophilic nature facilitates use in organic phases, but incompatibility with strong acids (e.g., H₂SO₄) necessitates careful solvent selection .

Advanced Research Questions

Q. How should researchers address discrepancies in reported acute toxicity values (e.g., LC₅₀) for this compound across studies?

Discrepancies often arise from variations in experimental parameters:

- Exposure Duration: Adjust for time-dependent toxicity using Haber’s rule (). For example, Vernot et al. (1977) reported a 1-hour LC₅₀ of 88 ppm in rats, while other studies show higher 4-hour LC₅₀ values (13–18 ppm) .

- Animal Models: Compare interspecies differences (e.g., Sprague-Dawley vs. Wistar rats) and adjust for body weight/respiratory rates.

- Statistical Methods: Apply probit analysis or benchmark dose modeling to reconcile conflicting datasets .

Q. What analytical methodologies are most effective for detecting and quantifying this compound in complex biological matrices?

Advanced techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize samples using chloroformate chemistry to enhance volatility and detection limits. For example, Valdez et al. (2022) achieved sub-ppb detection of related chloroformates in urine/plasma .

- High-Resolution Liquid Chromatography (HR-LC-MS): Utilize reverse-phase columns with tandem mass spectrometry for high specificity in soil or tissue samples .

- Quality Control: Validate methods using spiked matrices and isotopic internal standards to minimize matrix effects .

Q. What strategies can mitigate the environmental impact of this compound during large-scale experiments?

Sustainable practices include:

- Waste Neutralization: Hydrolyze residual chloroformate with aqueous bicarbonate to convert it into less hazardous cycloalkanes and CO₂ .

- Green Metrics: Evaluate process sustainability using E-factors (kg waste/kg product) and atom economy. A recent electrolysis-based method reduced waste by 300-fold compared to conventional routes .

- Exposure Controls: Implement closed-system reactors and scrubbers to capture HCl emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.